Cas no 803700-29-0 (3-(3-Fluoro-5-nitrophenoxy)pyridine)

3-(3-Fluoro-5-nitrophenoxy)pyridine is a fluorinated nitrophenoxy-substituted pyridine derivative with applications in pharmaceutical and agrochemical research. Its key structural features—a fluorine atom and a nitro group on the phenoxy ring—enhance reactivity and selectivity, making it a valuable intermediate in the synthesis of bioactive compounds. The electron-withdrawing properties of the nitro and fluoro substituents facilitate nucleophilic aromatic substitution reactions, while the pyridine moiety offers coordination potential for metal-catalyzed processes. This compound is particularly useful in the development of fluorinated heterocycles, where its stability and functional group compatibility are advantageous. Suitable for controlled reactions, it is handled under standard laboratory conditions with appropriate safety measures.
3-(3-Fluoro-5-nitrophenoxy)pyridine structure
803700-29-0 structure
Product Name:3-(3-Fluoro-5-nitrophenoxy)pyridine
CAS No:803700-29-0
MF:C11H7FN2O3
MW:234.183285951614
MDL:MFCD18262282
CID:1031948
PubChem ID:57353642
Update Time:2025-06-07

3-(3-Fluoro-5-nitrophenoxy)pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(3-Fluoro-5-nitrophenoxy)pyridine
    • SCHEMBL1720684
    • A864698
    • DB-347501
    • AKOS015995159
    • J-510605
    • DBJJZYUJIVEGND-UHFFFAOYSA-N
    • CS-0156813
    • DTXSID10722564
    • DS-7035
    • C76574
    • 803700-29-0
    • MDL: MFCD18262282
    • Inchi: 1S/C11H7FN2O3/c12-8-4-9(14(15)16)6-11(5-8)17-10-2-1-3-13-7-10/h1-7H
    • InChI Key: DBJJZYUJIVEGND-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)OC1C=NC=CC=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 234.04407025g/mol
  • Monoisotopic Mass: 234.04407025g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 67.9Ų

Experimental Properties

  • Boiling Point: 344.4°C at 760 mmHg

3-(3-Fluoro-5-nitrophenoxy)pyridine Security Information

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Additional information on 3-(3-Fluoro-5-nitrophenoxy)pyridine

Introduction to 3-(3-Fluoro-5-nitrophenoxy)pyridine (CAS No. 803700-29-0) and Its Emerging Applications in Chemical Biology

3-(3-Fluoro-5-nitrophenoxy)pyridine, identified by the chemical abstracts service number 803700-29-0, is a versatile heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the class of pyridine derivatives, which are widely recognized for their role in medicinal chemistry and drug discovery. The presence of both fluoro and nitro substituents in its molecular framework imparts distinct electronic and steric characteristics, making it a valuable scaffold for designing novel bioactive molecules.

The fluoro group, specifically the 3-fluoro substituent at the phenyl ring, is a well-documented pharmacophore that enhances metabolic stability, binding affinity, and lipophilicity in drug candidates. In contrast, the nitro group at the 5-position introduces a polar moiety that can modulate solubility and interact with biological targets in a tunable manner. The combination of these two functional groups with the pyridine core creates a rich chemical space for structural optimization and functionalization, enabling the development of compounds with tailored biological activities.

Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of 3-(3-Fluoro-5-nitrophenoxy)pyridine as a lead compound for various therapeutic applications. Studies have demonstrated its potential in inhibiting key enzymes involved in cancer metabolism, such as tyrosine kinases and proteases. The electron-withdrawing nature of the nitro group disrupts hydrogen bonding patterns, while the fluoro substituent stabilizes the transition state of enzyme-substrate interactions, leading to high selectivity and potency.

One particularly intriguing area of research involves the use of 3-(3-Fluoro-5-nitrophenoxy)pyridine as a building block for kinase inhibitors. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging structure-based drug design strategies, researchers have synthesized analogs of this compound that exhibit inhibitory activity against specific kinases. For instance, modifications at the pyridine nitrogen or the phenolic oxygen have been shown to enhance binding affinity to target proteins while minimizing off-target effects.

The role of fluorinated aromatic compounds in medicinal chemistry cannot be overstated. The fluoro group’s ability to influence molecular properties such as pKa, lipophilicity, and metabolic stability has been exploited in numerous successful drugs. In the case of 3-(3-Fluoro-5-nitrophenoxy)pyridine, the 3-fluoro substitution enhances its bioavailability by reducing hydrolysis rates and improving passive membrane permeability. This characteristic makes it an attractive candidate for oral administration therapies.

Moreover, recent studies have highlighted the compound’s potential in developing treatments for neurological disorders. The nitro group’s redox-active properties allow it to engage with reactive oxygen species (ROS) pathways, which are implicated in neurodegenerative diseases like Alzheimer’s and Parkinson’s. By modulating ROS levels or interacting with specific protein targets, derivatives of 3-(3-Fluoro-5-nitrophenoxy)pyridine may offer therapeutic benefits without causing significant side effects.

In conclusion, 3-(3-Fluoro-5-nitrophenoxy)pyridine (CAS No. 803700-29-0) represents a promising scaffold for innovation in chemical biology and drug discovery. Its unique structural features enable precise tuning of biological activity through rational molecular design. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in developing next-generation therapeutics across multiple disease areas.

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